molecular formula C11H11ClN2O2S2 B2613656 1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 887833-72-9

1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No.: B2613656
CAS No.: 887833-72-9
M. Wt: 302.79
InChI Key: FPQVHGXHIGZSTE-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a useful research compound. Its molecular formula is C11H11ClN2O2S2 and its molecular weight is 302.79. The purity is usually 95%.
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Biological Activity

1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

The compound features a thienoimidazole core with a mercapto group and a chlorophenyl substituent. Its structure can be represented as follows:

C10H10ClN2S2O2\text{C}_{10}\text{H}_{10}\text{ClN}_2\text{S}_2\text{O}_2

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of thiazolidinones have shown significant inhibition of viral replication in vitro. A notable study demonstrated that certain thiazolidinone derivatives inhibited the activity of NS5B RNA polymerase by over 95%, suggesting a similar potential for the thienoimidazole derivative in targeting viral enzymes .

Anticancer Activity

Mercapto-substituted compounds have been recognized for their chemopreventive and chemotherapeutic effects. A related study found that mercapto-substituted 1,2,4-triazole derivatives displayed significant cytotoxicity against various cancer cell lines. For example, compounds were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating effective inhibition at low concentrations . The specific IC50 values for these compounds ranged from 6.2 μM to 27.3 μM.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways or signaling cascades. The presence of the mercapto group is particularly relevant as thiol-containing compounds are known to modulate redox states in cells and can influence various biological processes.

Case Studies

StudyCompound TestedCell LineIC50 Value
Mercapto-substituted triazolesHCT-116 (Colon Carcinoma)6.2 μM
Mercapto-substituted triazolesT47D (Breast Cancer)27.3 μM

Properties

IUPAC Name

3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S2/c12-7-3-1-2-4-9(7)14-10-6-18(15,16)5-8(10)13-11(14)17/h1-4,8,10H,5-6H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQVHGXHIGZSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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